
3-(5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-nitro-4-phenylquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain several functional groups and structural elements common in organic chemistry, including a pyrazole ring, a quinoline ring, and methoxyphenyl groups . These structures are often seen in various pharmaceuticals and organic materials.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The exact structure would depend on the specific arrangement and connectivity of these groups.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitro group, which is electron-withdrawing, and the methoxy groups, which are electron-donating . These groups could direct and influence various chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure . Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and stability.Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-nitro-4-phenylquinolin-2(1H)-one' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-nitroquinolin-2(1H)-one, and the second intermediate is 3-(5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-aminophenylquinolin-2(1H)-one. These intermediates are then coupled using a palladium-catalyzed cross-coupling reaction to form the final product.", "Starting Materials": [ "4-nitro-2-phenylquinolin-3(1H)-one", "3,4-dimethoxybenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "sodium ethoxide", "nitric acid", "aniline", "palladium acetate", "tri(o-tolyl)phosphine", "copper(II) acetate", "sodium ascorbate" ], "Reaction": [ "Step 1: Synthesis of 3-(5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-nitroquinolin-2(1H)-one", "a. Condensation of 4-nitro-2-phenylquinolin-3(1H)-one with 3,4-dimethoxybenzaldehyde using ethyl acetoacetate as a catalyst to form 4-nitro-2-(3,4-dimethoxyphenyl)-3-phenylquinolin-3(1H)-one", "b. Reduction of 4-nitro-2-(3,4-dimethoxyphenyl)-3-phenylquinolin-3(1H)-one with hydrazine hydrate and sodium ethoxide to form 3-(5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-nitroquinolin-2(1H)-one", "c. Reduction of 3-(5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-nitroquinolin-2(1H)-one with nitric acid to form the corresponding amine intermediate", "Step 2: Synthesis of 3-(5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-aminophenylquinolin-2(1H)-one", "a. Coupling of the amine intermediate with aniline using palladium acetate, tri(o-tolyl)phosphine, and copper(II) acetate as catalysts to form 3-(5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-aminophenylquinolin-2(1H)-one", "Step 3: Coupling of the two intermediates to form the final product", "a. Coupling of 3-(5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-nitroquinolin-2(1H)-one and 3-(5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-aminophenylquinolin-2(1H)-one using palladium acetate, tri(o-tolyl)phosphine, and sodium ascorbate as catalysts to form the final product" ] } | |
Número CAS |
313403-46-2 |
Fórmula molecular |
C26H22N4O5 |
Peso molecular |
470.485 |
Nombre IUPAC |
3-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-nitro-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C26H22N4O5/c1-34-22-11-8-16(12-23(22)35-2)20-14-21(29-28-20)25-24(15-6-4-3-5-7-15)18-13-17(30(32)33)9-10-19(18)27-26(25)31/h3-13,20,28H,14H2,1-2H3,(H,27,31) |
Clave InChI |
ZBUXYCUWZACLGT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2CC(=NN2)C3=C(C4=C(C=CC(=C4)[N+](=O)[O-])NC3=O)C5=CC=CC=C5)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclopentyl-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2849227.png)
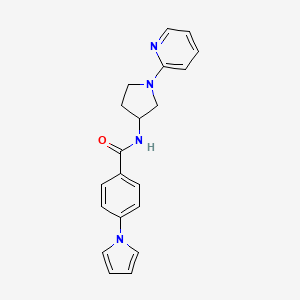
![7-[1-(4-Chloro-2-methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2849230.png)

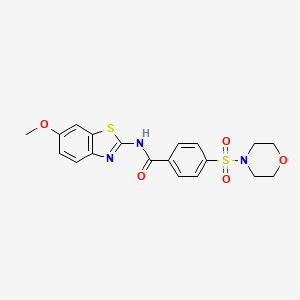
![N-(2-Cyano-3-methylbutan-2-yl)-2-[2-oxo-4-(trifluoromethyl)pyridin-1-yl]propanamide](/img/structure/B2849236.png)
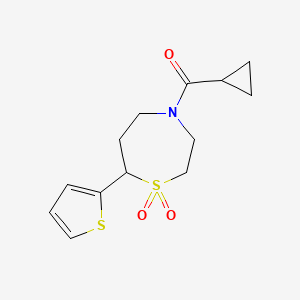
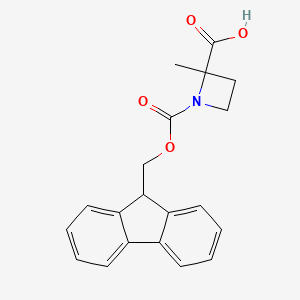
![2-[[5-[(5-Phenacylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2849240.png)
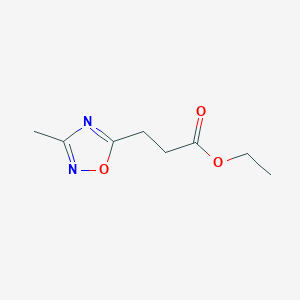
![2-Methyl-6-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrazine](/img/structure/B2849244.png)
![5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine](/img/structure/B2849245.png)
![2-[(4-Chlorophenyl)methylene]-7-[(4-ethylpiperazinyl)methyl]-6-hydroxybenzo[b] furan-3-one](/img/structure/B2849246.png)
![7-(trifluoromethyl)-5-[3-(trifluoromethyl)benzyl]-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2849249.png)